Allyldichloromethylsilane

Description

The exact mass of the compound Allyl(dichloro)methylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Allyldichloromethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyldichloromethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

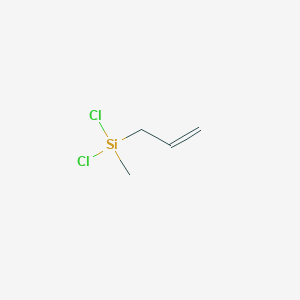

Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2Si/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQUKAYVABWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-92-3 | |

| Record name | Dichloromethyl-2-propen-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloromethyl-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloromethyl-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyldichloromethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of Allyldichloromethylsilane

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of allyldichloromethylsilane (CAS No. 1873-92-3). The protocols and recommendations herein are synthesized from established safety data sheets and chemical handling guidelines to ensure the highest standards of laboratory safety.

Introduction

Allyldichloromethylsilane (ADMS) is a versatile organosilane reagent widely utilized in organic synthesis.[1] Its utility stems from the presence of both a reactive allyl group and two chlorine atoms attached to the silicon center, allowing for a variety of chemical transformations.[1] However, this high reactivity also imparts significant hazards. ADMS is a highly flammable, corrosive, and water-reactive compound, demanding rigorous adherence to safety protocols.[2][3] This guide moves beyond a simple checklist of precautions to explain the chemical principles underlying the hazards and the rationale for each safety measure, empowering scientific professionals to work with confidence and security.

Hazard Identification and In-Depth Risk Analysis

A thorough understanding of the specific hazards associated with allyldichloromethylsilane is foundational to its safe use. The primary risks are categorized as physicochemical and health-related.

Physicochemical Hazards

Flammability: Allyldichloromethylsilane is a highly flammable liquid and vapor, classified as Flammable Liquid Category 2.[2] It possesses a low flash point of approximately 20°C (68°F), meaning that it can form an ignitable mixture with air at or near standard room temperature.[2] Consequently, all work must be conducted far from ignition sources such as open flames, hot plates, and spark-producing equipment.[4] To mitigate the risk of ignition from static electricity, which can accumulate during liquid transfers, all metal containers and equipment must be properly grounded and bonded.[4][5]

Water Reactivity: A critical and defining hazard of ADMS is its violent reaction with water.[1][3] This reactivity is due to the two chlorosilyl groups, which readily hydrolyze upon contact with moisture. This exothermic reaction rapidly produces corrosive hydrogen chloride (HCl) gas.

Reaction: H₂C=CHCH₂Si(Cl)₂CH₃ + 2H₂O → H₂C=CHCH₂Si(OH)₂CH₃ + 2HCl(g)

The generation of HCl gas not only poses a severe inhalation hazard but can also pressurize a closed container, leading to a risk of rupture. This violent reactivity (designated by EUH014) extends to other protic substances, making it imperative to avoid contact with alcohols, acids, bases, and amines.[3][4]

Health Hazards

Corrosivity: ADMS is classified as Skin Corrosion Category 1B, indicating that it causes severe skin burns and permanent eye damage upon contact.[2][3] The chemical's inherent corrosivity, compounded by the HCl produced during hydrolysis on moist skin or eye surfaces, can lead to rapid and irreversible tissue destruction.

Inhalation and Contact Toxicity: Vapors of allyldichloromethylsilane are highly irritating to the mucous membranes and the respiratory tract.[4] It is also a lachrymator, a substance that causes tearing and irritation upon eye contact.[3] In case of any direct exposure—skin, eyes, or inhalation—immediate first aid and professional medical attention are required.[3][4]

Exposure Control and Personal Protection

Controlling exposure is achieved through a hierarchy of controls, beginning with robust engineering solutions and supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling ADMS is a properly functioning chemical fume hood to manage vapor and gas release.[4] The work area must be equipped with explosion-proof ventilation and lighting systems.[4][5] Due to the severe corrosive nature of the material, an emergency eyewash station and safety shower must be immediately accessible in the vicinity of any potential exposure.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing contact with this hazardous material. The following table summarizes the minimum required PPE.

| Body Part | Required PPE | Rationale and Causality |

| Eyes/Face | Chemical splash goggles AND a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against vapors and splashes, while the face shield offers a secondary layer of protection for the entire face from splashes of this highly corrosive material. Contact lenses should not be worn.[5] |

| Hands | Neoprene or nitrile rubber gloves. | These materials provide adequate resistance to ADMS. Gloves must be inspected for integrity before each use and changed immediately if contact is suspected.[5] |

| Body | Flame-retardant lab coat; chemical-resistant apron. | A flame-retardant lab coat protects against fire hazards. A chemical-resistant apron should be worn over the lab coat to protect against splashes of the corrosive liquid. |

| Respiratory | Type ABEK (EN14387) respirator filter or equivalent. | A respirator is necessary if work cannot be conducted within a fume hood or if ventilation is inadequate. The ABEK filter type is recommended for protection against organic vapors, inorganic gases (like HCl), and ammonia derivatives. |

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.

General Handling Practices

-

Visually inspect the container for damage before handling.

-

Ensure all engineering controls (fume hood, safety shower) are operational.

-

Don all required PPE as outlined in Table 1.

-

When transferring, use non-sparking tools and ensure containers are grounded and bonded to prevent static discharge.[4][5]

-

Perform all operations in a chemical fume hood.[4]

-

Keep the container tightly closed when not in use to prevent the ingress of moisture and the escape of flammable vapors.[5]

-

Never work alone when handling highly hazardous materials.

Detailed Protocol: Controlled Reaction Quenching

The water-reactivity of ADMS necessitates a controlled quenching procedure before any aqueous workup. Directly adding water to a reaction mixture containing unreacted ADMS is extremely dangerous.

Objective: To safely neutralize residual allyldichloromethylsilane in an aprotic solvent following a reaction.

Methodology:

-

Inert Atmosphere: Ensure the reaction vessel remains under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the reaction vessel to 0°C using an ice bath. This slows the rate of the exothermic quenching reaction, making it more controllable.

-

Solvent Dilution: If the reaction is concentrated, dilute it with a compatible, dry, aprotic solvent (e.g., hexane or diethyl ether) to better dissipate heat.

-

Slow Addition of a High Boiling Point Alcohol: Slowly, via a dropping funnel, add a less reactive alcohol like isopropanol or tert-butanol. These alcohols react less violently than water. The addition should be dropwise, monitoring for any excessive temperature increase or gas evolution.

-

Stirring: Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure all the chlorosilane has reacted.

-

Verification (Optional but Recommended): A small aliquot can be carefully taken and tested by adding it to a test tube containing water. The absence of vigorous fuming indicates a successful quench.

-

Aqueous Workup: Only after the chlorosilane has been fully quenched with alcohol can a standard aqueous workup proceed.

Storage Requirements

Proper storage is critical to maintaining the stability of ADMS and preventing accidents.

-

Location: Store in a designated flammables storage cabinet or area.[1][4]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from atmospheric moisture.[4]

-

Conditions: The storage area must be cool, dry, and well-ventilated.[4]

-

Container: Keep the container tightly sealed.[5]

-

Incompatibilities: Segregate from all incompatible materials, including water, acids, bases, alcohols, oxidizing agents, and ketones.[3][4]

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Chemical Spill Response

In the event of a spill, follow the logical workflow outlined below. All personnel in the area should be alerted immediately.[6]

Caption: Workflow for Allyldichloromethylsilane Spill Response.

Fire Response

-

Evacuate: Immediately evacuate the area and activate the fire alarm.

-

Extinguishing Media: For small fires, use a Class B fire extinguisher: dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

DO NOT USE WATER. Using water will result in a violent reaction and the release of corrosive HCl gas, exacerbating the situation.[3]

First Aid Measures

Immediate action is required for any exposure.

-

Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3]

Waste Disposal

All materials contaminated with allyldichloromethylsilane must be treated as hazardous waste.

-

Chemical Waste: Collect unreacted ADMS and contaminated solvents in a properly labeled, sealed, and compatible hazardous waste container.

-

Contaminated Materials: Absorbents, gloves, and other disposable materials used during cleanup must be placed in a sealed container and disposed of as hazardous waste.[6]

-

Empty Containers: Containers must be thoroughly emptied. The first rinse with a suitable solvent (e.g., hexane) must be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting the first three rinses as hazardous waste is best practice for highly toxic materials.[7] All waste disposal must be conducted through a licensed professional service in accordance with local, state, and federal regulations.[3]

References

- ALLYLDICHLOROMETHYLSILA... (n.d.). ChemicalBook.

- ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% Safety Data Sheet. (2016, August 5). Gelest, Inc.

- Allyl(dichloro)methylsilane 95 1873-92-3. (n.d.). Sigma-Aldrich.

- Allyl(dichloro)methylsilane 95 1873-92-3. (n.d.). Sigma-Aldrich.

- Allyl(chloro)dimethylsilane 97 4028-23-3. (n.d.). Sigma-Aldrich.

- Allyl(dichloro)methylsilane Safety Data Sheet. (n.d.). LookChem.

- Allyldichloromethylsilane SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.

- Allyl(chloromethyl)dimethylsilane SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.

- Allylchlorodimethylsilane SAFETY DATA SHEET. (2024, December 2). TCI Chemicals.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.

- Allyl(dichloro)methylsilane 95 1873-92-3. (n.d.). Sigma-Aldrich.

- Chapter 5: Chemical Spill Procedures. (n.d.). University of Mary Washington - Emergency Management and Safety.

- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Allyl(dichloro)methylsilane 95 1873-92-3 [sigmaaldrich.com]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. gelest.com [gelest.com]

- 6. students.umw.edu [students.umw.edu]

- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Technical Guide to the Safe Handling and Storage of Allyldichloromethylsilane

For researchers, scientists, and drug development professionals, the proper management of reactive chemical intermediates is paramount to ensuring both experimental success and laboratory safety. Allyldichloromethylsilane, a versatile organosilane reagent, is increasingly utilized in complex organic syntheses for the introduction of the allyl moiety.[1] However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding of its properties and handling requirements. This guide provides a detailed technical overview of the Material Safety Data Sheet (MSDS) information and optimal storage conditions for allyldichloromethylsilane, grounded in established safety protocols and chemical reactivity principles.

Chemical and Physical Properties: A Foundation for Safe Handling

Allyldichloromethylsilane (CAS No: 1873-92-3) is a flammable and corrosive liquid that requires careful handling to mitigate risks.[2] A thorough understanding of its physical and chemical properties is the first step in developing robust safety protocols.

| Property | Value | Source |

| Molecular Formula | C4H8Cl2Si | [1] |

| Molecular Weight | 155.10 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 119.5 °C | |

| Density | 1.067 g/mL at 25 °C | |

| Flash Point | 20 °C (68 °F) - closed cup | |

| Refractive Index | n20/D 1.440 | |

| Water Solubility | Reacts with water | [1] |

The low flash point of allyldichloromethylsilane indicates that it can form flammable vapor-air mixtures at or near room temperature.[3] This high flammability is a primary concern and dictates many of the handling and storage requirements. Furthermore, its reactivity with water is a critical consideration, as this reaction can release irritating fumes and organic acid vapors.[3]

Hazard Identification and Mitigation: An MSDS Deep Dive

The Material Safety Data Sheet (MSDS), now more commonly referred to as the Safety Data Sheet (SDS), provides a comprehensive summary of the potential hazards associated with a chemical and the necessary precautions to be taken. For allyldichloromethylsilane, the key hazards are its flammability and corrosivity.

GHS Hazard Classification:

-

Flammable Liquids: Category 2 or 3[3]

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1 or 2A[3]

These classifications underscore the need for stringent personal protective equipment (PPE) and engineering controls. The causality is clear: the dichlorosilyl group is highly susceptible to hydrolysis, which can produce hydrochloric acid, leading to severe skin burns and eye damage.[2] The volatile nature of the compound contributes to the risk of forming flammable mixtures in the air.[3]

A self-validating PPE protocol is essential when working with allyldichloromethylsilane. This means that the chosen equipment must be appropriate for the dual threats of flammability and corrosivity.

-

Eye and Face Protection: Chemical goggles are mandatory.[3] Given the severe corrosive potential, a face shield should also be worn. Contact lenses should not be worn.[3]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[3] It is crucial to regularly inspect gloves for any signs of degradation or permeation.

-

Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or suit should be used.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[3] If exposure through inhalation is possible, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[3]

Engineering controls are designed to remove the hazard at the source and are a more reliable means of protection than PPE alone.

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control for handling allyldichloromethylsilane.

-

Grounding and Bonding: To prevent the ignition of flammable vapors from static electricity discharge, all containers and equipment must be properly grounded and bonded.[3][4]

-

Explosion-Proof Equipment: All electrical equipment used in the vicinity of allyldichloromethylsilane, including stirring motors and lighting, must be explosion-proof.[3][4]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3]

Storage Conditions: Maintaining Chemical Integrity and Safety

The long-term stability and safety of allyldichloromethylsilane are critically dependent on proper storage conditions. The primary goals of these conditions are to prevent ignition of flammable vapors and to avoid contact with incompatible materials.

-

Location: Store in a designated flammables area that is cool, dry, and well-ventilated.[1][4] The storage area should be away from heat, sparks, and open flames.[3]

-

Container: Keep the container tightly closed to prevent the escape of vapors and to protect the compound from atmospheric moisture.[3] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to further protect the material.[4]

-

Temperature: Store in a cool place.[3] Some sources may recommend refrigeration.[5]

Co-storage with incompatible materials can lead to dangerous reactions. Allyldichloromethylsilane should be stored separately from:

-

Water and Moisture: Reacts with water, potentially violently, to produce hydrogen chloride gas.[1][2]

-

Oxidizing Agents: Can react vigorously with oxidizing agents.[3]

-

Alcohols, Amines, Bases, Acids, Aldehydes, and Ketones: These materials can also react with allyldichloromethylsilane.[2]

The following DOT script visualizes the logical workflow for the safe handling and storage of allyldichloromethylsilane, emphasizing the critical decision points and necessary precautions.

Experimental Protocols: Spill and Emergency Response

A self-validating safety system includes well-defined and practiced emergency procedures. The following protocols are based on standard laboratory safety guidelines and the specific properties of allyldichloromethylsilane.

-

Immediate Action: Eliminate all sources of ignition in the area.[3] Evacuate non-essential personnel.[3]

-

Ventilation: Ensure the area is well-ventilated, but avoid breathing vapors.

-

Containment: For small spills, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.

-

Neutralization (with caution): Due to its reactivity with water, do not add water directly to the spill.

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[3]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, ensuring all residues are removed.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

-

Extinguishing Media: For small fires, use a dry chemical, carbon dioxide, or foam extinguisher.[3] Do not use water, as it will react with the material.[5]

-

Cooling: Use a water spray to cool fire-exposed containers.[3]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Conclusion: A Culture of Safety

Allyldichloromethylsilane is a valuable reagent in modern organic synthesis, but its safe and effective use is contingent on a deep understanding of its hazardous properties and a commitment to rigorous safety protocols. By integrating the information from the MSDS into daily laboratory practices and adhering to the storage and handling guidelines outlined in this guide, researchers can mitigate the risks associated with this compound and foster a culture of safety within their laboratories.

References

-

Gelest, Inc. (2016). ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). Allyldichloromethylsilane. Retrieved from [Link]

-

LookChem. (n.d.). Allyldichloromethylsilane Safety Data Sheet. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Allyldichloromethylsilane

Introduction

Allyldichloromethylsilane (CAS No. 1873-92-3), with the chemical formula C₄H₈Cl₂Si, is a versatile bifunctional organosilane reagent. Its utility in organic synthesis and materials science stems from the presence of both a reactive allyl group and hydrolyzable chloro groups attached to the silicon atom. This structure allows it to act as a precursor for a variety of silicon-containing compounds and as a coupling agent.[1] A thorough characterization of this compound is essential for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for Allyldichloromethylsilane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles of chemical analysis.

The molecular structure of Allyldichloromethylsilane forms the basis for interpreting its spectral data. Each spectroscopic technique probes different aspects of this structure, providing a complete analytical picture.

Caption: Molecular Structure of Allyldichloromethylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. For Allyldichloromethylsilane, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure by identifying the number and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of Allyldichloromethylsilane is expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons. The electronegativity of the silicon and chlorine atoms significantly influences the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for Allyldichloromethylsilane

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH ₃ | ~0.8 | Singlet (s) | 3H |

| Si-CH ₂-CH=CH₂ | ~2.1 | Doublet (d) | 2H |

| CH=CH ₂ | ~5.0 - 5.2 | Multiplet (m) | 2H |

| CH =CH₂ | ~5.7 - 5.9 | Multiplet (m) | 1H |

Interpretation Causality:

-

Si-CH₃ (a): The methyl protons attached directly to the silicon atom are expected to be the most upfield (lowest chemical shift). Silicon is less electronegative than carbon, leading to increased shielding of these protons. The signal appears as a sharp singlet because there are no adjacent protons to cause splitting.[2]

-

Si-CH₂- (b): The methylene protons adjacent to the silicon are deshielded compared to a standard alkane due to the inductive effect of the silicon and two chlorine atoms. This signal is split into a doublet by the single proton on the adjacent vinyl carbon (-CH=).

-

=CH₂ (c): The terminal vinyl protons are in the typical alkene region.[3] They appear as a multiplet due to coupling with the other vinyl proton (-CH=) and the allylic protons (Si-CH₂-).

-

-CH= (d): This single vinyl proton is the most deshielded of the allyl group, appearing furthest downfield. Its signal is a complex multiplet due to coupling with both the terminal vinyl protons (=CH₂) and the allylic methylene protons (Si-CH₂-). This pattern is often referred to as a doublet of triplets or a more complex multiplet.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum should display four signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Allyldichloromethylsilane

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | ~5 |

| Si-C H₂- | ~28 |

| =C H₂ | ~118 |

| -C H= | ~132 |

Interpretation Causality:

-

Si-CH₃: Similar to the proton spectrum, the methyl carbon attached to silicon is found upfield, reflecting the lower electronegativity of silicon compared to carbon.[4]

-

Si-CH₂-: The allylic carbon is shifted further downfield due to the influence of both the silicon center and the adjacent sp² carbon.

-

=CH₂ and -CH=: These carbons appear in the characteristic downfield region for sp²-hybridized carbons in alkenes (~110-140 ppm).[4] The terminal =CH₂ carbon is typically more shielded (further upfield) than the substituted -CH= carbon.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality in Protocol:

-

Deuterated Solvent (CDCl₃): A deuterated solvent is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[5] Chloroform-d is a common choice for non-polar to moderately polar analytes.

-

Internal Standard (TMS): Tetramethylsilane provides a sharp, inert reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration across different experiments and spectrometers.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks, which is critical for resolving fine splitting patterns.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of Allyldichloromethylsilane provides direct evidence for its key functional groups.

Table 3: Characteristic IR Absorptions for Allyldichloromethylsilane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3080 | C-H Stretch | =C-H (Alkene) | Medium |

| ~2960, ~2920 | C-H Stretch | -C-H (Alkyl) | Medium |

| ~1630 | C=C Stretch | Alkene | Medium |

| ~1410 | C-H Bend | =CH₂ Scissoring | Medium |

| ~1260 | Si-C Stretch / CH₃ Bend | Si-CH₃ | Strong |

| ~995, ~910 | C-H Bend | =C-H Out-of-plane | Strong |

| ~810 | Si-C Stretch | Si-CH₂ | Medium-Strong |

| ~550 - 450 | Si-Cl Stretch | Dichloro-silane | Strong |

Interpretation Causality:

-

C-H Stretches: The presence of C-H stretching vibrations just above 3000 cm⁻¹ is a definitive indicator of hydrogens on sp² carbons (alkene), while those just below 3000 cm⁻¹ are characteristic of hydrogens on sp³ carbons (alkyl).

-

C=C Stretch: The absorption around 1630 cm⁻¹ confirms the presence of the carbon-carbon double bond in the allyl group.

-

Si-CH₃ and Si-C Stretches: The strong band around 1260 cm⁻¹ is characteristic of the Si-CH₃ group, while other Si-C vibrations appear in the fingerprint region.

-

Si-Cl Stretch: The most characteristic feature for this molecule in the low-frequency region is the strong absorption corresponding to the Si-Cl bond stretches. Dichlorosilanes typically show strong, often broad, bands in the 450-550 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy (Neat Liquid)

For a liquid sample like Allyldichloromethylsilane, the simplest and most common method is to acquire the spectrum of the neat liquid.

-

Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be subtracted from the sample spectrum.

-

Sample Application: Apply one to two drops of neat Allyldichloromethylsilane directly onto the ATR crystal or between two salt plates to form a thin film.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum, and the resulting transmittance or absorbance spectrum is analyzed.

-

Cleaning: Thoroughly clean the ATR crystal or salt plates immediately after use.

Causality in Protocol: The background scan is a critical self-validating step. It digitally removes interfering signals from atmospheric CO₂ and water vapor, ensuring that the final spectrum only contains absorptions from the analyte itself.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns upon ionization. For Allyldichloromethylsilane, Electron Ionization (EI) is a standard technique that yields a wealth of structural information. The molecular weight is approximately 155.10 g/mol .[6]

Fragmentation Analysis

The mass spectrum will show a molecular ion peak (M⁺) cluster, with the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). The most abundant fragments arise from the cleavage of bonds adjacent to the silicon atom.

Table 4: Predicted Major Fragments in the EI-Mass Spectrum of Allyldichloromethylsilane

| m/z Value | Proposed Fragment Ion | Identity/Loss |

| 154/156/158 | [C₄H₈Cl₂Si]⁺ | Molecular Ion (M⁺) |

| 140/142 | [C₃H₅Cl₂Si]⁺ | Loss of •CH₃ |

| 119/121 | [CH₃Cl₂Si]⁺ | Loss of •C₃H₅ (Allyl radical) |

| 79/81 | [CH₃ClSi]⁺ | Loss of •C₃H₅ and •Cl |

| 41 | [C₃H₅]⁺ | Allyl cation |

Interpretation Causality:

-

Molecular Ion (M⁺, m/z 154): The presence of the molecular ion confirms the molecular weight of the compound. Its intensity may be low due to the instability of the parent ion.

-

Loss of Allyl Radical (m/z 119): Cleavage of the Si-CH₂ bond is a highly favorable fragmentation pathway, leading to the loss of a stable allyl radical (41 u). The resulting [CH₃SiCl₂]⁺ ion is often a prominent peak in the spectrum.

-

Loss of Methyl Radical (m/z 140): Cleavage of the Si-CH₃ bond results in the loss of a methyl radical (15 u).

-

Allyl Cation (m/z 41): Formation of the resonance-stabilized allyl cation, [C₃H₅]⁺, is very common and often results in a base peak or a very intense signal.

Caption: Key fragmentation pathways for Allyldichloromethylsilane in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile liquid samples, providing both separation and identification.

-

Sample Preparation: Prepare a dilute solution of Allyldichloromethylsilane (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms).

-

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 35-300.

-

-

Analysis: Inject 1 µL of the sample. The resulting chromatogram will show a peak for the compound, and the mass spectrum for that peak can be extracted and analyzed.

Causality in Protocol: The use of 70 eV for electron ionization is a standard that provides reproducible fragmentation patterns, allowing for comparison with library spectra. The GC temperature program ensures the compound elutes as a sharp peak without thermal decomposition on the column.

Summary

The combination of NMR, IR, and MS provides a complete and validated spectroscopic profile of Allyldichloromethylsilane. NMR confirms the carbon-hydrogen framework and connectivity, IR identifies the key functional groups (alkene, Si-Cl), and MS establishes the molecular weight and characteristic fragmentation. This comprehensive dataset is indispensable for researchers and professionals in drug development and chemical synthesis who rely on this reagent.

References

-

LookChem. (n.d.). ALLYLDICHLOROMETHYLSILANE. Retrieved January 14, 2026, from [Link]

-

Supporting Information for Formal Synthesis of Ortho-Cyanated N-Heterocycles. (n.d.). ScienceOpen. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Allyl(dichloro)methylsilane. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Allyl(dichloro)methylsilane - Optional[MS (GC)] - Spectrum. Retrieved January 14, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). AIST. Retrieved January 14, 2026, from [Link]

-

SDBS Information. (n.d.). AIST. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 14, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). AIST. Retrieved January 14, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

The Synthesis and Mechanistic Pathways of Allyldichloromethylsilane: A Comprehensive Technical Guide

Abstract

Allyldichloromethylsilane (C₄H₈Cl₂Si) is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique molecular architecture, featuring a reactive allyl group and hydrolyzable chloro substituents on a central silicon atom, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to allyldichloromethylsilane, including catalytic hydrosilylation, Grignard reagent-based coupling, and the direct industrial process. Each method is critically examined, with a focus on the underlying reaction mechanisms, experimental protocols, and the causality behind procedural choices. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a thorough understanding of the synthesis and chemistry of this important organosilane.

Introduction: The Significance of Allyldichloromethylsilane

Organosilanes are a class of organometallic compounds that have garnered significant interest due to their unique chemical and physical properties. Among them, allyldichloromethylsilane stands out as a particularly valuable building block in organic and materials synthesis. The presence of the allyl group enables a variety of addition and polymerization reactions, while the dichlorosilyl moiety provides a handle for hydrolysis, condensation, and substitution reactions. This dual functionality makes allyldichloromethylsilane a key intermediate in the production of silicones, silane coupling agents, and functionalized polymers. Its applications span from the development of novel drug delivery systems to the creation of advanced coatings and adhesives. A fundamental understanding of its synthesis and reaction mechanisms is therefore crucial for the rational design and development of new technologies in these fields.

Synthetic Methodologies and Mechanistic Insights

There are three primary methodologies for the synthesis of allyldichloromethylsilane, each with its own set of advantages and mechanistic intricacies:

-

Hydrosilylation: A catalytic process involving the addition of a silicon-hydride bond across a carbon-carbon double bond.

-

Grignard Synthesis: A classic organometallic reaction involving the coupling of an allyl Grignard reagent with a dichloromethylsilane precursor.

-

Direct Synthesis (Müller-Rochow Process): An industrial-scale method that involves the direct reaction of allyl chloride with elemental silicon.

The following sections will delve into the specifics of each of these synthetic routes.

Catalytic Hydrosilylation: An Atom-Economical Approach

Hydrosilylation is a powerful and atom-economical method for the formation of silicon-carbon bonds. In the context of allyldichloromethylsilane synthesis, this involves the reaction of dichloromethylsilane (CH₃SiHCl₂) with allyl chloride (CH₂=CHCH₂Cl) in the presence of a transition metal catalyst.

Reaction:

CH₂=CHCH₂Cl + CH₃SiHCl₂ ---(Catalyst)--> CH₂=CHCH₂Si(CH₃)Cl₂

Mechanism:

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1] This catalytic cycle involves the following key steps:

-

Oxidative Addition: The catalyst (typically a platinum complex) undergoes oxidative addition with dichloromethylsilane, forming a silyl-metal hydride intermediate.

-

Olefin Coordination: The allyl chloride coordinates to the metal center.

-

Insertion: The coordinated allyl chloride inserts into the metal-hydride bond (or metal-silyl bond, in the modified Chalk-Harrod mechanism). This step determines the regioselectivity of the reaction. For terminal alkenes like allyl chloride, the addition typically follows an anti-Markovnikov pattern, with the silicon atom attaching to the terminal carbon.

-

Reductive Elimination: The final product, allyldichloromethylsilane, is released from the metal center through reductive elimination, regenerating the active catalyst.

While platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are commonly used, they can sometimes lead to side reactions and low selectivity.[1] More recent research has shown that rhodium-based catalysts can offer higher selectivity and efficiency for the hydrosilylation of allyl chloride.[1]

Experimental Protocol: Hydrosilylation of Allyl Chloride with Dichloromethylsilane

-

Materials:

-

Dichloromethylsilane (CH₃SiHCl₂)

-

Allyl chloride (CH₂=CHCH₂Cl)

-

Speier's catalyst (H₂PtCl₆ in isopropanol)

-

Anhydrous toluene (solvent)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is purged with an inert gas.

-

Anhydrous toluene is added to the flask, followed by Speier's catalyst (typically in ppm concentrations relative to the silane).

-

The flask is heated to the desired reaction temperature (e.g., 60-80 °C).

-

A mixture of dichloromethylsilane and a slight excess of allyl chloride is added dropwise from the dropping funnel to the stirred catalyst solution over a period of 1-2 hours.

-

The reaction mixture is maintained at the reaction temperature and stirred for several hours, with the progress of the reaction monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.

-

Data Presentation: Typical Reaction Parameters for Hydrosilylation

| Parameter | Value | Reference |

| Catalyst | Speier's Catalyst (H₂PtCl₆) | [1] |

| Catalyst Loading | 10-100 ppm | [1] |

| Solvent | Toluene | |

| Reactant Ratio | 1:1.1 (Silane:Allyl Chloride) | |

| Temperature | 60-80 °C | |

| Reaction Time | 2-6 hours | |

| Yield | 70-90% |

Visualization: The Chalk-Harrod Mechanism

Caption: A simplified representation of the Chalk-Harrod mechanism for the hydrosilylation of allyl chloride.

Grignard Synthesis: A Versatile Coupling Approach

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of allyldichloromethylsilane via this route involves the reaction of allylmagnesium bromide (CH₂=CHCH₂MgBr) with an excess of dichloromethylsilane.

Reaction:

CH₂=CHCH₂MgBr + CH₃SiCl₂H -> CH₂=CHCH₂Si(CH₃)ClH + MgBrCl (Note: The initial product is an allyl(chloro)methylsilane, subsequent reaction with the Grignard reagent can lead to the desired product, or a different starting silane can be used.)

A more direct approach involves the reaction of allylmagnesium bromide with trichloromethylsilane (CH₃SiCl₃):

CH₂=CHCH₂MgBr + CH₃SiCl₃ -> CH₂=CHCH₂Si(CH₃)Cl₂ + MgBrCl

Mechanism:

The Grignard synthesis of allyldichloromethylsilane proceeds through a nucleophilic substitution mechanism. The carbon atom of the allyl group in the Grignard reagent is highly nucleophilic due to the polar nature of the carbon-magnesium bond. This nucleophilic carbon attacks the electrophilic silicon atom of the chlorosilane, displacing a chloride ion. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.[2]

Experimental Protocol: Grignard Synthesis of Allyldichloromethylsilane

This protocol is a two-step process: the preparation of the Grignard reagent followed by the coupling reaction.

Part A: Preparation of Allylmagnesium Bromide [2]

-

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a drying tube.

-

The flask is charged with magnesium turnings and a crystal of iodine under an inert atmosphere.

-

A solution of allyl bromide in anhydrous diethyl ether is added slowly from the dropping funnel. The reaction is initiated by gentle heating if necessary, and then maintained at a gentle reflux by controlling the rate of addition.

-

After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction. The resulting grey-black solution is the allylmagnesium bromide reagent.

-

Part B: Reaction with Trichloromethylsilane

-

Materials:

-

Allylmagnesium bromide solution (from Part A)

-

Trichloromethylsilane (CH₃SiCl₃)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

A separate flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

-

A solution of trichloromethylsilane in anhydrous diethyl ether is placed in the flask and cooled in an ice bath.

-

The prepared allylmagnesium bromide solution is transferred to the dropping funnel via a cannula and added dropwise to the stirred trichloromethylsilane solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure.

-

Visualization: Grignard Synthesis Workflow

Caption: A flowchart illustrating the two-part process of Grignard synthesis of allyldichloromethylsilane.

Direct Synthesis (Müller-Rochow Process): The Industrial Route

The direct synthesis, also known as the Müller-Rochow process, is the primary industrial method for producing organochlorosilanes.[3] This process involves the high-temperature, copper-catalyzed reaction of an organic halide with elemental silicon. For the synthesis of allyldichloromethylsilane, allyl chloride would be the organic halide feedstock.

Reaction:

2 CH₂=CHCH₂Cl + Si ---(Cu catalyst, ~300°C)--> (CH₂=CHCH₂)₂SiCl₂ (major) + other products

While dimethyldichlorosilane is the most common product of the Müller-Rochow process (using methyl chloride), the reaction can be adapted for other organic chlorides.[3] The reaction with allyl chloride is expected to be more complex due to the higher reactivity of the allyl group.

Mechanism:

The mechanism of the direct process is complex and not fully elucidated, but it is generally accepted to involve the formation of a copper-silicon alloy on the surface of the silicon particles.[4] This alloy is believed to be the catalytically active species. The reaction is thought to proceed through the following general steps:

-

Catalyst Activation: Copper(I) chloride is often used as a catalyst precursor, which reacts with silicon at high temperatures to form the active copper-silicon alloy.

-

Adsorption: Allyl chloride adsorbs onto the surface of the catalyst.

-

Reaction: The adsorbed allyl chloride reacts with the silicon in the alloy to form a silyl intermediate, which then reacts further to form the final products.

-

Desorption: The allyldichloromethylsilane and other products desorb from the surface.

The direct synthesis typically produces a mixture of products, including mono-, di-, and tri-allylated silanes, as well as other chlorinated silanes. The selectivity towards the desired diallyldichlorosilane can be influenced by the reaction conditions, such as temperature, pressure, and the presence of promoters (e.g., zinc, tin).[5]

Data Presentation: Typical Conditions for the Müller-Rochow Process

| Parameter | Value | Reference |

| Catalyst | Copper | [3][4] |

| Promoters | Zinc, Tin | [5] |

| Reactants | Elemental Silicon, Allyl Chloride | |

| Temperature | 280-350 °C | [5] |

| Pressure | 1-5 atm | [4] |

| Product Distribution | Mixture of allylsilanes |

Characterization of Allyldichloromethylsilane

The identity and purity of synthesized allyldichloromethylsilane are confirmed using a variety of spectroscopic techniques.

Table of Spectroscopic Data:

| Technique | Observed Data |

| ¹H NMR | δ (ppm): 5.8 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂), 2.1 (d, 2H, -Si-CH₂-), 0.7 (s, 3H, Si-CH₃) |

| ¹³C NMR | δ (ppm): 132.5 (-CH=), 116.5 (=CH₂), 28.5 (-Si-CH₂-), 4.5 (Si-CH₃)[6] |

| Mass Spec (MS) | m/z: 154 (M+), 119, 93, 79[7] |

| FT-IR | Characteristic peaks (cm⁻¹): ~3080 (C-H, vinyl), ~1640 (C=C), ~1260 (Si-CH₃), ~800-850 (Si-Cl)[8] |

Safety and Handling

Dichloromethylsilane and allyldichloromethylsilane are hazardous chemicals that must be handled with appropriate safety precautions.

-

Dichloromethylsilane: Highly flammable liquid and vapor. Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage.

-

Allyldichloromethylsilane: Flammable liquid and vapor. Reacts with water. Causes skin corrosion and serious eye damage.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes for producing allyldichloromethylsilane. The choice of synthesis method depends on the desired scale of production, the required purity of the final product, and the available laboratory or industrial infrastructure. Hydrosilylation offers an elegant and atom-economical approach, particularly with modern, selective catalysts. The Grignard synthesis provides a versatile and reliable laboratory-scale method. The direct synthesis, while mechanistically complex and requiring significant infrastructure, remains the cornerstone of industrial production. A thorough understanding of the mechanisms and experimental parameters outlined in this guide will empower researchers and professionals to effectively synthesize and utilize this important organosilane in their respective fields.

References

-

Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link]

-

Cahiez, G., et al. (1988). 6-Chloro-1-Hexene. Organic Syntheses, 66, 1. [Link]

- Lewis, L. N., et al. (2004). Direct Synthesis of Methylchlorosilanes: Catalysts, Mechanisms, Reaction Conditions, and Reactor Designs. Organometallics, 23(13), 3029-3040.

-

Wiley Spectra Lab. (n.d.). Allyl(dichloro)methylsilane. [Link]

-

Wikipedia. (2023). Allylmagnesium bromide. [Link]

-

Wikipedia. (2023). Direct process. [Link]

-

Gelest, Inc. (n.d.). Grignard Reagents and Silanes. [Link]

-

SpectraBase. (n.d.). Allyl(dichloro)methylsilane - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. (n.d.). Allyl(dichloro)methylsilane - Optional[13C NMR] - Spectrum. [Link]

-

PubChem. (n.d.). Allyltrimethylsilane. [Link]

-

NIST. (n.d.). Allyl chloride. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Szafert, S., & Gancarczyk, K. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. AppliedChem, 3(1), 89-111. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Allyl chloride [webbook.nist.gov]

- 4. gelest.com [gelest.com]

- 5. Allylsilane synthesis [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. spectrabase.com [spectrabase.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Allyldichloromethylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Allyldichloromethylsilane in Modern Synthesis

Allyldichloromethylsilane (CH₂=CHCH₂Si(Cl)₂CH₃) is a trifunctional organosilane compound that has garnered significant interest in the fields of organic synthesis and materials science. Its unique structure, featuring a nucleophilic allyl group and two hydrolyzable chloro groups on a central silicon atom, makes it a highly versatile reagent. This guide provides a comprehensive overview of the physical and chemical properties of allyldichloromethylsilane, detailed protocols for its synthesis, and an exploration of its critical applications, particularly in the context of carbon-carbon bond formation relevant to pharmaceutical development. As a reactive intermediate, it serves as a powerful tool for the stereoselective introduction of allyl groups, a common motif in many biologically active molecules.

Core Physical and Spectroscopic Properties

The utility of any chemical reagent begins with a thorough understanding of its physical and analytical characteristics. These properties dictate handling, reaction conditions, and purification strategies.

Physicochemical Data

Allyldichloromethylsilane is a clear, colorless to light yellow liquid with a pungent odor.[1] It is a flammable liquid that reacts with water.[1][2] Key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1873-92-3 | [3] |

| Molecular Formula | C₄H₈Cl₂Si | [3] |

| Molecular Weight | 155.10 g/mol | [3] |

| Boiling Point | 119.5 °C (lit.) | [3][4] |

| Density | 1.067 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.440 (lit.) | [3][4] |

| Flash Point | 20 °C (68 °F) - closed cup | [5] |

Spectroscopic Profile

The structural identity of allyldichloromethylsilane is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the allyl and methyl protons. The approximate chemical shifts are:

-

~5.8 ppm (m, 1H): The vinyl proton (-CH=).

-

~5.0 ppm (m, 2H): The terminal vinyl protons (=CH₂).

-

~2.0 ppm (d, 2H): The allylic protons (-CH₂-Si).

-

~0.5 ppm (s, 3H): The methyl protons (Si-CH₃).

-

-

¹³C NMR: The carbon spectrum shows four distinct signals corresponding to the four unique carbon environments in the molecule.[6]

-

~132 ppm: The internal vinyl carbon (-C H=).

-

~116 ppm: The terminal vinyl carbon (=C H₂).

-

~25 ppm: The allylic carbon (-C H₂-Si).

-

~5 ppm: The methyl carbon (Si-C H₃).

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the allyl group and the silicon-chlorine bonds.

-

~3080 cm⁻¹: =C-H stretch (alkenyl).

-

~2950-2850 cm⁻¹: C-H stretch (alkyl).

-

~1630 cm⁻¹: C=C stretch (alkenyl).

-

~810 cm⁻¹: Si-Cl stretch.

Mass Spectrometry (MS): Electron ionization mass spectrometry results in fragmentation patterns that are characteristic of the molecule's structure. The molecular ion peak (M+) would be expected around m/z 154. A key feature in the mass spectrum is the isotopic pattern caused by the two chlorine atoms. The presence of two chlorine atoms leads to characteristic M, M+2, and M+4 peaks in a 9:6:1 ratio, confirming the dichlorinated nature of the molecule.[7] Common fragments would arise from the loss of a chlorine atom, a methyl group, or the entire allyl group.[8]

Synthesis of Allyldichloromethylsilane

The synthesis of allyldichloromethylsilane can be achieved through two primary and industrially relevant methods: the Grignard reaction and hydrosilylation. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Grignard Reagent-Based Synthesis

This classic organometallic approach involves the reaction of a pre-formed or in situ generated allyl Grignard reagent with a suitable dichlorosilane. The high nucleophilicity of the Grignard reagent facilitates the formation of the silicon-carbon bond.

Experimental Protocol: One-Pot Synthesis via Grignard Reaction

This protocol is adapted from a patented method for the continuous preparation of allylsilanes, emphasizing safety and efficiency by avoiding the isolation of the intermediate Grignard reagent.[9][10]

Objective: To synthesize allyldichloromethylsilane from allyl chloride and methyldichlorosilane in a one-pot process.

Materials:

-

Magnesium turnings

-

Allyl chloride

-

Methyldichlorosilane (H-Si(Cl)₂CH₃)

-

Anhydrous tetrahydrofuran (THF) or a mixed ether/hydrocarbon solvent system[9]

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: The flask is charged with magnesium turnings. A small portion of a solution of allyl chloride in the anhydrous solvent is added to initiate the formation of the Grignard reagent. A small crystal of iodine can be added to activate the magnesium if the reaction is slow to start.[11]

-

Concurrent Addition: Once the Grignard reaction has initiated (as evidenced by gentle reflux), a mixed solution of the remaining allyl chloride and methyldichlorosilane in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a controlled reflux.

-

Causality Insight: This in situ or "one-pot" method is often preferred for safety and efficiency on a larger scale. Allyl Grignard reagents can be unstable and prone to Wurtz coupling to form 1,5-hexadiene.[12] By reacting it with the chlorosilane as it is formed, the concentration of the free Grignard reagent is kept low, minimizing this side reaction.[9]

-

-

Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete conversion.

-

Workup: The reaction mixture is cooled in an ice bath, and the excess Grignard reagent is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or pentane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure allyldichloromethylsilane.

Logical Flow of Grignard Synthesis

Caption: One-pot Grignard synthesis workflow.

Method 2: Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, typically catalyzed by a transition metal complex. For allyldichloromethylsilane, this would involve the reaction of an appropriate dichlorosilane with an allyl precursor. A relevant industrial process is the hydrosilylation of allyl chloride with trichlorosilane, which yields a structurally similar product.[13] The analogous reaction to produce allyldichloromethylsilane would involve the hydrosilylation of allene or propargyl chloride with dichloromethylsilane.

Experimental Protocol: Rhodium-Catalyzed Hydrosilylation of Allyl Chloride

This protocol is based on a highly selective method developed for the synthesis of trichloro(3-chloropropyl)silane and illustrates the principles applicable to dichloromethylsilane derivatives.[13]

Objective: To achieve selective hydrosilylation of an unsaturated precursor.

Materials:

-

Allyl chloride

-

Dichloromethylsilane (H-Si(Cl)₂CH₃)

-

Rhodium catalyst (e.g., [RhCl(dppbzF)]₂)[13]

-

Anhydrous, deoxygenated solvent (e.g., toluene)

Procedure:

-

Reactor Setup: A pressure-resistant reactor or a three-necked flask with a condenser is set up under an inert nitrogen atmosphere.

-

Charging Reagents: The rhodium catalyst is placed in the flask. The solvent, allyl chloride, and dichloromethylsilane are then added.

-

Causality Insight: While platinum catalysts like Speier's or Karstedt's catalyst are common for hydrosilylation, they can suffer from low selectivity with functionalized olefins like allyl chloride, leading to side reactions.[13] Specialized rhodium catalysts with electron-withdrawing phosphine ligands have been shown to dramatically improve selectivity (>99%) by stabilizing the active catalytic species and suppressing side pathways.[13]

-

-

Reaction: The mixture is stirred and heated (e.g., to 60 °C) for a set period (e.g., 20 hours) until the reaction is complete, as monitored by GC or NMR.

-

Purification: Upon completion, the resulting solution is distilled under reduced pressure to isolate the pure product.

Chemical Reactivity and the Hosomi-Sakurai Reaction

Mechanism of the Hosomi-Sakurai Reaction

-

Activation: The Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) coordinates to the electrophile (e.g., the carbonyl oxygen of a ketone), significantly increasing its electrophilicity.[8]

-

Nucleophilic Attack: The π-electrons of the allyl group's double bond attack the activated electrophilic carbon. This attack occurs regioselectively at the γ-carbon of the allylsilane.

-

Carbocation Stabilization: This attack forms a β-silyl carbocation intermediate. This carbocation is highly stabilized by hyperconjugation with the adjacent carbon-silicon bond, an effect known as the β-silicon effect . This stabilization is the key driving force for the reaction's regioselectivity.

-

Elimination: The silyl group is eliminated, typically as a silyl halide, and a new carbon-carbon double bond is formed, yielding the homoallylic alcohol product after workup.

Hosomi-Sakurai Reaction Mechanism

Caption: Key steps of the Hosomi-Sakurai allylation.

Experimental Protocol: Hosomi-Sakurai Allylation of a Ketone

This generalized protocol illustrates the key steps and conditions for performing a Hosomi-Sakurai reaction.

Objective: To synthesize a homoallylic alcohol from a ketone and allyldichloromethylsilane.

Materials:

-

Ketone (e.g., cyclohexanone)

-

Allyldichloromethylsilane

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Setup: A dry, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, and cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: The ketone is dissolved in anhydrous DCM and added to the flask. The TiCl₄ solution is then added dropwise, and the mixture is stirred for 5-10 minutes.

-

Causality Insight: The reaction is conducted at -78 °C to enhance selectivity and control the reaction rate. At low temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, which is often the desired one.[2] Higher temperatures can lead to side reactions or favor the more stable, but potentially undesired, thermodynamic product.[14] TiCl₄ is a strong, oxophilic Lewis acid, making it highly effective at activating carbonyl compounds for nucleophilic attack.[1]

-

-

Allylation: Allyldichloromethylsilane is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Applications in Drug Development and Natural Product Synthesis

The ability to form carbon-carbon bonds with high stereocontrol is paramount in the synthesis of complex molecules, including pharmaceuticals and natural products. The Hosomi-Sakurai reaction, utilizing reagents like allyldichloromethylsilane, provides a reliable method for introducing the homoallylic alcohol moiety, a versatile synthetic intermediate.

Case Study: Synthesis of Ricciocarpin A

Relevance to Antiviral Drug Synthesis: Tipranavir

Tipranavir is a nonpeptidic protease inhibitor used in the treatment of HIV.[4][17] Its complex molecular structure features multiple stereocenters. While specific syntheses may vary, the construction of such intricate chiral molecules often relies on robust and stereoselective bond-forming reactions. The dihydropyrone core of Tipranavir and similar structures can be accessed through pathways involving allylation reactions. The use of allylsilanes in the synthesis of advanced intermediates for HIV protease inhibitors like Tipranavir has been explored, showcasing the direct applicability of this chemistry to the development of clinically relevant antiviral agents.[3][4]

Safety and Handling

Allyldichloromethylsilane is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Corrosivity: It reacts with water and moisture to release hydrochloric acid (HCl), which is corrosive. It can cause severe skin burns and eye damage.[11]

-

Handling: All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) to prevent contact with moisture. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[13]

Conclusion

Allyldichloromethylsilane stands out as a reagent of significant value for synthetic chemists. Its physical properties are well-defined, and its synthesis is achievable through established organometallic and catalytic methods. The true power of this compound lies in its chemical reactivity, particularly as a nucleophilic allyl source in the Hosomi-Sakurai reaction. The ability to form carbon-carbon bonds with high regioselectivity, driven by the β-silicon effect, provides a reliable and powerful tool for constructing the complex molecular architectures found in natural products and pharmaceutical agents. For researchers in drug discovery and development, a thorough understanding of the principles and protocols governing the use of allyldichloromethylsilane is essential for leveraging its full synthetic potential.

References

-

Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. (n.d.). PubMed Central. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. (2021). PubMed Central. [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

-

Allyl(dichloro)methylsilane - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Sakurai reaction. (n.d.). Wikipedia. [Link]

-

ALLYLDICHLOROMETHYLSILANE. (n.d.). LookChem. [Link]

-

3-CHLORO-1-HEXENE. (n.d.). Organic Syntheses. [Link]

-

Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

-

Syntheses of FDA Approved HIV Protease Inhibitors. (n.d.). PubMed Central. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

- Preparation method of allyl silane. (n.d.).

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Alberta. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Total Synthesis of Ricciocarpin A. (2009). Organic Chemistry Portal. [Link]

-

Tipranavir analogs as antiviral agents: Design, synthesis, in vitro, and in silico study of new SARS-CoV-2 main protease inhibitors. (n.d.). PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Design and expeditious synthesis of organosilanes as potent antivirals targeting multidrug-resistant influenza A viruses. (2017). PubMed Central. [Link]

- Method for preparation of allylsilanes. (n.d.).

-

Method for preparation of allylsilanes. (1997). European Patent Office. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. (n.d.). ResearchGate. [Link]

- Hydrosilylation process. (n.d.).

-

Structure-based discovery of Tipranavir disodium (PNU-140690E): a potent, orally bioavailable, nonpeptidic HIV protease inhibitor. (n.d.). PubMed. [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

-

Interpretation of mass spectra. (n.d.). SlidePlayer. [Link]

-

Allyl(dichloro)methylsilane - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

1H NMR Chemical Shifts. (n.d.). Chemistry Connected. [Link]

-

IR Absorption Table. (n.d.). University of Wisconsin-Platteville. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Synthesis and antiviral activity of novel isonucleoside analogs. (n.d.). PubMed. [Link]

-

Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. (2021). ResearchGate. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

-

Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues. (n.d.). PubMed. [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. (2020). PubMed Central. [Link]

-

Infrared absorption frequencies (cm -1 ), relative intensities (log I o... (n.d.). ResearchGate. [Link]

-

Frequencies (cm -1 ) and Assignment of the IR Absorption Bands for... (n.d.). ResearchGate. [Link]

Sources

- 1. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. EP0798302B1 - Method for preparation of allylsilanes - Google Patents [patents.google.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. orgsyn.org [orgsyn.org]

- 13. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Allyldichloromethylsilane CAS number and molecular structure

An In-Depth Technical Guide to Allyldichloromethylsilane: Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary